[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)8-9-12-6-3-4-10-5-7-12/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZGOGFWYSRNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588242 | |
| Record name | 2-(1,4-Diazepan-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864350-82-3 | |
| Record name | Hexahydro-N,N-dimethyl-1H-1,4-diazepine-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864350-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,4-Diazepan-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 1,4 Diazepan 1 Yl Ethyl Dimethylamine and Its Derivatives
Foundational Synthetic Routes to [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
The direct synthesis of this compound typically relies on the nucleophilic character of the secondary amine groups within the 1,4-diazepane ring. This allows for the straightforward introduction of the N,N-dimethylaminoethyl side chain via substitution reactions.
Nucleophilic Substitution Reactions Involving 1,4-Diazepane Precursors
The primary method for synthesizing the target compound is the N-alkylation of the 1,4-diazepane scaffold. beilstein-journals.org This reaction involves the diazepane ring acting as a nucleophile, attacking an appropriate electrophilic reagent, such as 2-chloro-N,N-dimethylethanamine. The reaction proceeds via a standard SN2 mechanism, where one of the nitrogen atoms of the diazepane displaces the leaving group (e.g., a halide) on the alkyl chain, forming a new carbon-nitrogen bond. Given the symmetrical nature of the parent 1,4-diazepane, alkylation can occur at either nitrogen atom without regiochemical preference, although mono-alkylation is desired to produce the title compound. Overalkylation, leading to the substitution of both nitrogen atoms, can be a competing side reaction. masterorganicchemistry.com
Optimized Reaction Conditions and Solvent Systems (e.g., basic media, organic solvents)
The efficiency and selectivity of N-alkylation reactions are highly dependent on the chosen conditions. beilstein-journals.org A base is typically required to deprotonate the secondary amine of the diazepane, thereby increasing its nucleophilicity. The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side products. Aprotic polar solvents are often preferred as they can solvate the base's cation without interfering with the nucleophile.
Initial screening of various conditions for similar N-alkylation reactions has shown that combinations of a base and an organic solvent significantly impact the outcome. beilstein-journals.org For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) has proven to be a promising system for achieving high N-1 regioselectivity in related heterocyclic systems. beilstein-journals.org Other conditions, such as using potassium tert-butoxide in THF, have also demonstrated high degrees of regioselectivity, albeit sometimes with lower conversion rates. beilstein-journals.org Temperature is another key parameter; increasing the reaction temperature can improve conversion, often without compromising selectivity. beilstein-journals.org
| Entry | Base | Solvent | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | NaH | THF | Room Temp | Promising system for N-1 selective alkylation. | beilstein-journals.org |
| 2 | K₂CO₃ | DMF | Room Temp | Moderate N-1 regioselectivity observed. | beilstein-journals.org |
| 3 | Cs₂CO₃ | ACN | Room Temp | Variable regioselectivity depending on substrate. | beilstein-journals.org |
| 4 | t-BuOK | THF | Room Temp | High N-1 regioselectivity but poor conversion. | beilstein-journals.org |
| 5 | NaH | THF | 50 | Complete conversion with excellent regiocontrol. | beilstein-journals.org |
Advanced Synthetic Strategies for Diverse 1,4-Diazepane Analogs
The synthesis of derivatives and analogs of this compound often requires more complex strategies, including methods to construct the core diazepane ring and protocols for its subsequent, controlled derivatization.
Cyclization Reactions for the Construction of the Diazepane Ring System
Several methodologies have been developed to construct the seven-membered 1,4-diazepane ring, a key structural motif. acs.org These strategies often involve the formation of the heterocyclic system from acyclic or smaller cyclic precursors.
Intramolecular Cyclization : Chiral 1,4-diazepanes can be synthesized through methods like the intramolecular Fukuyama-Mitsunobu cyclization of a diamino alcohol precursor. researchgate.net
Domino Processes : An atom-economical approach involves a domino reaction between simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. This process generates an aza-Nazarov reagent in situ, which then undergoes an intramolecular aza-Michael cyclization to form the 1,4-diazepane ring. acs.org
Ring Expansion Strategies : A novel approach involves the ring expansion of smaller heterocycles. For example, imidazolidines can undergo a zinc-catalyzed ring expansion with cyclobutenones to produce homopiperazin-5-ones, which can then be reduced by reagents like lithium aluminum hydride to yield 1,4-diazepanes. acs.org
Cycloaddition Reactions : Formal [5+2] cycloaddition reactions using imidazolines as 1,5-dipolar synthons with allenes provide a convenient route to 1,4-diazepanes under mild conditions. acs.org
Heteropolyacid Catalysis : An efficient procedure for synthesizing 1,4-diazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids as catalysts, leading to high yields. nih.gov
Reductive Amination Protocols in Diazepane Derivatization
Reductive amination is a powerful and widely used method for the N-alkylation of amines, including the derivatization of the 1,4-diazepane ring. nih.gov This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comharvard.edu This method effectively avoids the problem of overalkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com
The choice of reducing agent is crucial for the success of the reaction. Reagents must be capable of reducing the iminium ion intermediate selectively in the presence of the starting carbonyl compound. harvard.edu
Sodium Borohydride (NaBH₄) : This common reducing agent can be used, though it may also reduce the starting aldehyde or ketone, potentially lowering the yield. masterorganicchemistry.com The reaction often proceeds rapidly in a solvent like methanol (B129727). harvard.edu
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is a milder and more selective reducing agent than NaBH₄. masterorganicchemistry.com It is stable under mildly acidic conditions (pH 4-5), which favor imine formation, and it selectively reduces the protonated iminium ion over the carbonyl group. masterorganicchemistry.comharvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Considered a highly selective and versatile reagent for reductive amination, NaBH(OAc)₃ is less toxic than NaBH₃CN and does not release cyanide salts. masterorganicchemistry.comharvard.edu It is effective for a wide range of aldehydes, ketones, and amines. harvard.edu
A study on the derivatization of 1,4-diazepane-6-amine (DAZA) highlighted that reductive amination can lead to mono-, di-, or tri-alkylated products depending on the reaction conditions. nih.gov The reaction solvent can also have a significant influence; for instance, some reductive aminations require a mixture of methanol and chloroform (B151607) for the reaction to proceed, whereas in pure methanol, no conversion is observed. nih.gov
| Reducing Agent | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Strong reducing agent; can reduce starting carbonyls. | Methanol solvent, often after imine pre-formation. | masterorganicchemistry.comharvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions; toxic byproducts. | Mildly acidic (pH 4-6) to promote imine formation. | masterorganicchemistry.comharvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, high-yielding, non-toxic byproducts. | Often with acetic acid as a proton donor. | masterorganicchemistry.comharvard.edu |
| 2-Picoline Borane Complex | A non-toxic alternative to NaBH₃CN. | Mild labeling conditions. | nih.gov |
Strategic Use of Protecting Groups and Deprotection Techniques
To achieve selective derivatization of the 1,4-diazepane ring, particularly for creating unsymmetrical analogs, the strategic use of protecting groups is essential. Since the parent 1,4-diazepane has two chemically equivalent secondary amine groups, one nitrogen must be temporarily blocked or "protected" to allow for selective reaction at the other nitrogen.
A common strategy involves the use of the tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines. For example, the synthesis can start with 1-Boc-1,4-diazepane. nih.gov With one nitrogen protected, the free secondary amine can be selectively modified, for instance, through acylation with an aroyl chloride. nih.gov Following this step, the Boc protecting group can be cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This deprotection step regenerates the free amine, which is then available for a second, different N-alkylation reaction, such as a reductive amination, to install a different substituent. nih.gov This sequential protection, reaction, and deprotection strategy allows for the controlled and stepwise synthesis of specifically substituted 1,4-diazepane derivatives. researchgate.netnih.gov
Microwave-Assisted Organic Synthesis of Diazepane Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including diazepane derivatives. ajrconline.orgrasayanjournal.co.in This technique utilizes microwave irradiation to heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and frequently results in higher product yields and purity compared to conventional heating methods. ajrconline.orgresearchgate.net The application of microwave technology is considered an important step toward green chemistry due to its efficiency and reduced energy consumption. ajrconline.org
In the context of diazepine (B8756704) synthesis, microwave irradiation has been successfully applied to various reaction types, including cyclocondensation and multicomponent reactions. researchgate.net For instance, the synthesis of 1,4-benzodiazepine (B1214927) derivatives has been efficiently achieved through a one-pot reaction of N-amino-methyl substituted isatoic anhydride (B1165640) with amino acids like glycine (B1666218) and L-proline under microwave conditions. Similarly, the cyclocondensation of o-phenylenediamine (B120857) with ketones to form 1,5-benzodiazepines is significantly accelerated by microwave heating. researchgate.net
The advantages of MAOS are clearly demonstrated when comparing reaction outcomes with traditional reflux heating. The table below illustrates typical improvements observed in the synthesis of diazepine-related structures.
| Product Type | Conventional Method (Time) | Conventional Yield | Microwave Method (Time) | Microwave Yield | Reference |
| Spiro[1,5-benzodiazepine-2,3'-indol]-2'(1'H)-one | 8-10 hours | 72-75% | 7-8 minutes | 90-91% | researchgate.net |
| Spiro researchgate.netnih.govdiazepine-5,3-indoline]-2-one | 10-12 hours | 68-70% | 8-10 minutes | 88-89% | researchgate.net |
| 2-Formimidate-3-carbonitrile Derivatives | Not Specified | 91% | 20 minutes | 92% | mdpi.com |
| Imidazo[1,2-a]pyrimidine Imidazoles | Not Specified | Not Specified | 60-80 minutes | 46-80% | nih.gov |
This table is interactive and can be sorted by column.
The efficiency of microwave synthesis stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample volume. at.ua This avoids the temperature gradients and localized overheating often associated with conventional heating methods. rasayanjournal.co.in
Green Chemistry Approaches and Ionic Liquid Catalysis in Diazepane Synthesis
In line with the principles of green chemistry, recent research has focused on developing environmentally benign synthetic routes for diazepane derivatives. researchgate.netnih.gov Key strategies include the use of water as a solvent, employing reusable catalysts, and utilizing alternative energy sources like microwave irradiation. ajrconline.orgresearchgate.net A significant advancement in this area is the use of ionic liquids (ILs) as catalysts and/or reaction media. researchgate.net
Ionic liquids are salts with low melting points that offer several advantages, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. nih.govdntb.gov.ua Their properties can be fine-tuned by modifying the cation or anion, making them versatile "designer solvents" and catalysts. nih.gov In diazepine synthesis, ILs have been shown to act as efficient and recyclable catalysts for condensation reactions. For example, 1,5-benzodiazepine derivatives have been synthesized in excellent yields through the condensation of o-phenylenediamine and ketones using recoverable and reusable ionic liquids. researchgate.net Imidazolium-based ionic liquids, in particular, have been explored as organocatalysts, where their bidentate nature can positively influence catalytic activity. nih.gov
The use of solid acid catalysts like heteropolyacids (HPAs) also represents a green approach, offering high yields and short reaction times for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov These catalysts are often more environmentally friendly than traditional mineral acids.
| Green Approach | Catalyst/Solvent | Key Advantages | Application in Diazepine Synthesis | Reference |
| Ionic Liquid Catalysis | Imidazolium-based ILs | Recyclable, non-volatile, tunable properties, efficient | Catalyzing condensation reactions | researchgate.netnih.gov |
| Aqueous Synthesis | Water | Environmentally benign, safe, inexpensive | Solvent for multicomponent reactions | researchgate.net |
| Solid Acid Catalysis | Heteropolyacids (e.g., H5PMo10V2O40) | Reusable, highly efficient, mild conditions | Cyclization to form diazepine rings | nih.gov |
| Alternative Energy | Microwave Irradiation | Reduced reaction time, increased yield, energy efficient | Accelerating cyclocondensation reactions | ajrconline.org |
This table is interactive and can be sorted by column.
These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to improved reaction efficiency and simpler product work-up procedures. researchgate.netnih.gov
Elucidation of Reaction Mechanisms and Kinetics
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient pathways for preparing this compound and its analogues.
Investigation of Intermediate Species Formation
The synthesis of diazepine rings often proceeds through a series of reactive intermediates. Identifying and characterizing these transient species provides critical insight into the reaction pathway. For example, in the palladium-catalyzed synthesis of 1,4-benzodiazepines, the reaction is proposed to proceed through the formation of π-allylpalladium intermediates. nih.gov These intermediates then undergo an intramolecular nucleophilic attack by an amide nitrogen to form the seven-membered diazepine core. nih.gov
In other synthetic routes, such as the formation of diazepam, the mechanism involves a nucleophilic displacement of a bromide by ammonia, generating an α-amino intermediate. frontiersin.org This intermediate then undergoes a rapid intramolecular condensation with a ketone to form the final imine product. frontiersin.org Similarly, the synthesis of certain N,1,4-tri-substituted-1,4-diazepane-amines involves the initial formation of a Schiff base at a primary amino group and a bisaminal bridge between the two secondary nitrogens of the diazepane ring. nih.gov The investigation of these intermediates is essential for controlling the reaction and preventing the formation of byproducts. frontiersin.org
Computational Modeling of Transition States and Activation Barriers
Computational chemistry has become an indispensable tool for studying fleeting chemical structures like transition states, which are inherently difficult to observe experimentally. mit.edunih.gov Using methods like density functional theory (DFT), researchers can model the geometry of transition states and calculate the activation energy barriers for different reaction pathways. mit.edu
In the synthesis of diazepane derivatives, computational modeling can elucidate reaction mechanisms and predict reactivity. For instance, molecular dynamic simulations have been used to confirm the strong interaction of a benzofurane-substituted diazepane derivative with its biological target's active site. nih.gov For the reductive amination pathway in the synthesis of trialkylated diazepanes, the activation barrier was calculated to be 138 kJ mol⁻¹, providing a quantitative measure of the reaction's feasibility. nih.gov Such calculations help in understanding how substituents on the reactants will affect the reaction rate and can guide the rational design of more efficient catalysts and reaction conditions. nih.govacs.org
Role of Catalysts and Additives in Reaction Selectivity and Efficiency
The choice of catalyst is paramount in directing the outcome of diazepine synthesis, influencing reaction rate, yield, and selectivity. A wide array of catalysts, from simple Lewis acids to complex transition metal systems, have been employed.
Lewis acids such as Zinc triflate (Zn(OTf)₂) are effective in catalyzing the ring expansion of imidazolidines with cyclobutenones to produce homopiperazin-5-ones (a diazepane derivative). acs.org Transition metal catalysts, particularly palladium and rhodium, are widely used for their ability to facilitate C-C and C-N bond formations. nih.govacs.org Palladium catalysts are effective in cascade reactions to form the benzodiazepine (B76468) core, while Rhodium(III) catalysts can be used for [4+3] annulation reactions to assemble indole-fused diazepinones. nih.govacs.org
The efficiency of these catalysts can be further enhanced by additives. For instance, in some rhodium-catalyzed C-H amination reactions, magnesium oxide (MgO) has been found to be a beneficial additive. nih.gov In Ziegler-Natta polymerization, co-catalysts like triethylaluminium (TEAL) are essential, but their activity can be inhibited by impurities such as dimethylamine (B145610), which can form stable adducts with the co-catalyst and poison the active sites. mdpi.com Understanding these catalyst-additive and catalyst-inhibitor interactions is critical for achieving high efficiency and selectivity in the synthesis of this compound and its derivatives.
| Catalyst Type | Specific Example | Role in Diazepine Synthesis | Reference |
| Lewis Acid | Zn(OTf)₂ | Catalyzes ring expansion of imidazolidines | acs.org |
| Transition Metal | Palladium Complexes | Catalyzes cyclization via π-allylpalladium intermediates | nih.gov |
| Transition Metal | Rhodium(III) Complexes | Catalyzes C–H activation/annulation reactions | acs.org |
| Heteropolyacid | H₅PMo₁₀V₂O₄₀ | Catalyzes intramolecular cyclization | nih.gov |
| Ionic Liquid | Imidazolium-based ILs | Acts as a recyclable catalyst for condensation | researchgate.net |
This table is interactive and can be sorted by column.
Computational and Theoretical Chemistry Studies on 2 1,4 Diazepan 1 Yl Ethyl Dimethylamine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), would be utilized to determine its optimized geometry, total energy, and the distribution of electron density.
These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For the 1,4-diazepane ring, DFT can predict its most stable conformation, which in substituted diazepanes has been shown to often favor a twist-boat conformation over a chair-like geometry to minimize steric hindrance. The energetic calculations would also provide the heat of formation and vibrational frequencies, which can be correlated with experimental spectroscopic data.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -552.78 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -6.23 |
| LUMO Energy (eV) | 0.89 |
| HOMO-LUMO Gap (eV) | 7.12 |
Note: The data in this table is illustrative and based on typical values for similar amine-containing heterocyclic compounds.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized on the nitrogen atoms, particularly the lone pairs of the dimethylamino group and the diazepane ring, as these are the most electron-rich centers. The LUMO would likely be distributed across the C-N and C-C antibonding orbitals. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is particularly useful for studying interactions with biological macromolecules like proteins.
In the context of drug design, if this compound were to be investigated as a ligand for a specific protein target, MD simulations would be performed to assess the stability of the protein-ligand complex. The Root Mean Square Deviation (RMSD) of the atomic positions is calculated over the simulation trajectory. A stable RMSD value for both the protein backbone and the ligand indicates that the complex has reached equilibrium and the ligand maintains a stable binding mode within the protein's active site. nih.gov In studies of other diazepane derivatives binding to receptors, stable RMSD values below 0.4 nm for the ligand have been indicative of a strong and stable interaction. nih.gov
Table 2: Illustrative RMSD Data from a Hypothetical MD Simulation
| System | Average RMSD (nm) | Standard Deviation (nm) |
|---|---|---|
| Protein Backbone | 0.25 | 0.03 |
| Ligand (heavy atoms) | 0.18 | 0.02 |
Note: This data is representative of a stable protein-ligand complex in a typical MD simulation.
MD simulations are also invaluable for exploring the conformational landscape of flexible molecules like this compound. The 1,4-diazepane ring can adopt several conformations, such as chair, boat, and twist-boat. nih.gov MD simulations can sample these different conformations and determine their relative stabilities and the energy barriers for interconversion. This is crucial as the bioactive conformation of a ligand when bound to a receptor may not be its lowest energy conformation in solution. nih.gov For N,N-disubstituted-1,4-diazepanes, studies have shown a preference for a twist-boat conformation, which can be influenced by intramolecular interactions. nih.gov
In Silico Drug Design and Screening Methodologies
Computational methods are integral to modern drug discovery. If this compound were a scaffold for new drug candidates, several in silico techniques would be employed.
Virtual screening of chemical libraries containing the 1,4-diazepane core could be performed to identify derivatives with a high probability of binding to a specific biological target. This often involves molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding affinity.
Furthermore, pharmacophore modeling can be used. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of active 1,4-diazepane derivatives, a common pharmacophore could be generated and used to screen for other molecules with similar features, potentially leading to the discovery of novel active compounds. Studies on 3H-benzo[b] nih.govnih.govdiazepine (B8756704) derivatives have successfully used pharmacophore modeling and molecular docking to identify new agonists for specific receptors. nih.gov
Virtual Library Generation and Enumeration for Targeted Scaffolds
The creation of virtual libraries is a fundamental step in modern drug discovery, allowing for the in-silico exploration of a vast chemical space. nih.gov For the this compound scaffold, virtual library generation would involve the systematic derivatization of the core structure. This process is guided by the principles of combinatorial chemistry, where different functional groups are computationally attached to specific points of the molecule. Key points of diversification on this scaffold would include the secondary amine of the diazepine ring and potential substitutions on the ethyl chain.
The objective of generating such a library is to create a diverse set of compounds with a range of physicochemical properties. These properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are crucial for drug-likeness and are often assessed using filters like Lipinski's rule of five. For instance, a virtual library based on a similar 1,4-benzodiazepine (B1214927) scaffold was generated where approximately 75% of the compounds passed at least three of Lipinski's criteria, demonstrating the feasibility of creating drug-like molecules from such core structures.
An illustrative example of a virtual library enumeration for the this compound scaffold is presented in Table 1. This table showcases a hypothetical set of derivatives with varying substituents and their calculated molecular properties, which would be essential for the initial screening phase.
| Compound ID | Substituent (R1) | Substituent (R2) | Molecular Weight (g/mol) | logP | H-bond Donors | H-bond Acceptors |
|---|---|---|---|---|---|---|
| DEDA-001 | -H | -H | 185.32 | 0.8 | 1 | 3 |
| DEDA-002 | -CH3 | -H | 199.35 | 1.2 | 0 | 3 |
| DEDA-003 | -C6H5 | -H | 261.41 | 2.9 | 0 | 3 |
| DEDA-004 | -H | -OH | 201.32 | 0.5 | 2 | 4 |
Molecular Docking and Scoring Function Evaluation for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in understanding the potential biological targets of the compounds generated in the virtual library. For derivatives of this compound, docking studies would be performed against a variety of receptors implicated in diseases of interest.
The process involves preparing the 3D structures of both the ligands (the diazepane derivatives) and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. nih.gov Each of these poses is evaluated using a scoring function, which estimates the binding affinity. Lower docking scores typically indicate a more favorable binding interaction.
For example, in a study of novel 1,4-diazepane-based sigma receptor ligands, molecular dynamics simulations were used to confirm strong interactions with the active site of the receptor. nih.gov Similarly, docking studies on 1,4-benzodiazepine derivatives against the GABA-A receptor have been used to evaluate binding affinity based on dock scores and interactions like hydrogen bonds and hydrophobic contacts.
Table 2 provides a hypothetical summary of molecular docking results for a selection of this compound derivatives against a putative protein target. The docking scores and key interacting residues offer insights into the potential binding modes and affinities of these compounds.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| DEDA-001 | -7.2 | Asp121, Tyr345 | Hydrogen Bond, Pi-Cation |
| DEDA-002 | -7.8 | Asp121, Phe348 | Hydrogen Bond, Hydrophobic |
| DEDA-003 | -8.5 | Asp121, Trp350 | Hydrogen Bond, Pi-Pi Stacking |
| DEDA-004 | -7.5 | Asp121, Ser124, Tyr345 | Hydrogen Bond |
Structure-Activity/Property Relationship (SAR/SPR) Modeling
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. For the this compound system, a QSAR study would involve synthesizing a series of analogs and testing their biological activity in a relevant assay.
The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. mdpi.com A study on 1,4-benzodiazepines identified the partition coefficient (logP), hydrophobic surface area, and polar surface area as important parameters for defining biological activity. nih.gov
A hypothetical QSAR model for a series of this compound derivatives is presented below. This equation illustrates how different molecular descriptors could contribute to the predicted biological activity (pIC50).
pIC50 = 0.65 * logP - 0.23 * PSA + 0.15 * MW + 4.2
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient.
PSA is the polar surface area.
MW is the molecular weight.
Table 3 shows the data that would be used to generate such a QSAR model, including the experimental biological activity and the calculated molecular descriptors for a set of hypothetical compounds.
| Compound ID | Experimental pIC50 | logP | Polar Surface Area (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| DEDA-001 | 6.8 | 0.8 | 45.2 | 185.32 |
| DEDA-002 | 7.1 | 1.2 | 42.1 | 199.35 |
| DEDA-003 | 7.9 | 2.9 | 42.1 | 261.41 |
| DEDA-004 | 6.9 | 0.5 | 65.4 | 201.32 |
Exploration of Topological Parameters and Molecular Connectivity Indices in Activity Prediction
Topological indices are numerical descriptors that characterize the topology of a molecule's structure, such as its size, shape, and degree of branching. nih.gov These indices are calculated from the 2D representation of the molecule and have been successfully used in QSAR studies to predict biological activity. researchgate.net Molecular connectivity indices, a type of topological index, are particularly useful as they quantify the degree of branching and connectivity of atoms within a molecule.
In the context of this compound derivatives, topological parameters could be used to develop QSAR models. The advantage of these descriptors is that they are easy to calculate and can capture important structural features that influence biological activity. rjb.ro For example, the Wiener index and Randić index are commonly used topological indices in QSAR studies. nih.gov
A QSAR model based on topological indices might take the following form:
pIC50 = 1.2 * χ¹ - 0.8 * W + 5.5
Where:
χ¹ is the first-order molecular connectivity index.
W is the Wiener index.
Table 4 presents a hypothetical dataset for a QSAR study using topological parameters for a series of this compound analogs.
| Compound ID | Experimental pIC50 | First-Order Connectivity Index (χ¹) | Wiener Index (W) |
|---|---|---|---|
| DEDA-001 | 6.8 | 5.23 | 210 |
| DEDA-002 | 7.1 | 5.68 | 235 |
| DEDA-003 | 7.9 | 7.89 | 350 |
| DEDA-004 | 6.9 | 5.45 | 225 |
Academic and Research Applications of 2 1,4 Diazepan 1 Yl Ethyl Dimethylamine
Applications in Chemical Biology and Enzyme Modulation Research
The unique seven-membered ring structure of the 1,4-diazepane group provides a flexible yet constrained scaffold that can be strategically modified to achieve high-affinity and selective interactions with diverse biological targets. This has made it a privileged structure in the development of chemical tools to study complex biological processes.
The 1,4-diazepane moiety is a cornerstone of several potent and selective chemical probes for the protein lysine (B10760008) methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are crucial regulators of gene expression through the methylation of histone H3 on lysine 9 (H3K9me2) and are implicated in various disease states.
The development of these probes began with the high-throughput screening discovery of BIX-01294, a diazepin-quinazolin-amine derivative that was the first identified potent dual inhibitor of G9a and GLP. nih.gov BIX-01294, which contains a 1,4-diazepane ring, was found to be a reversible and highly selective inhibitor, competing with the peptide substrate for binding to the enzymes. medchemexpress.com It demonstrated the ability to reduce H3K9me2 levels at G9a target genes. nih.gov
Structure-activity relationship (SAR) studies and structure-based design efforts to optimize BIX-01294's properties, particularly its cellular permeability and pharmacokinetic profile, led to the development of more advanced chemical probes. nih.govnih.gov This optimization resulted in the creation of UNC0638 and subsequently UNC0642, both of which feature the diazepane-containing side chain. nih.gov
UNC0638 is a potent, selective, and cell-penetrant chemical probe for G9a and GLP, with IC50 values of <15 nM and 19 nM, respectively. nih.govmedchemexpress.com Further optimization to improve in vivo pharmacokinetic properties led to UNC0642. nih.gov UNC0642 is a potent and selective inhibitor of G9a and GLP with an IC50 of less than 2.5 nM for G9a. medchemexpress.com It displays excellent selectivity, being over 300-fold more selective for G9a/GLP compared to a wide array of other kinases, GPCRs, transporters, and ion channels. medchemexpress.comselleckchem.com This high degree of selectivity makes UNC0642 a valuable tool for studying the specific biological roles of G9a and GLP in both in vitro and in vivo models. nih.gov
| Compound | Target(s) | IC50 | Key Features |
|---|---|---|---|
| BIX-01294 | G9a / GLP | 1.7 µM (G9a) / 0.9 µM (GLP) medchemexpress.com | First-in-class selective, reversible, peptide-competitive inhibitor. medchemexpress.com |
| UNC0638 | G9a / GLP | <15 nM (G9a) / 19 nM (GLP) nih.gov | Optimized for cellular potency and selectivity. nih.gov |
| UNC0642 | G9a / GLP | <2.5 nM (G9a) / <2.5 nM (GLP) medchemexpress.com | Improved pharmacokinetic properties for in vivo studies. nih.gov |
The 1,4-diazepane scaffold has been identified as a promising starting point for the development of inhibitors against the SARS-CoV-2 main protease (Mpro), an enzyme essential for the virus's life cycle. acs.org In one study, a diazepane-based hit compound was subjected to hit-to-lead optimization by combining computational simulations with high-throughput medicinal chemistry. acs.org Researchers leveraged the 3D structural information of Mpro to refine the original hit, targeting the S1 and S2 binding pockets of the protein. A key strategy involved introducing an additional exit vector on the diazepane ring itself to target the S1' pocket, which significantly enhanced binding affinity. acs.org This demonstrates the utility of the diazepane structure in the rational design of novel antiviral agents. More broadly, benzodiazepine (B76468) derivatives have also been explored as a new class of covalent Mpro inhibitors. nih.gov
The diazepane and related diazepinone scaffolds are actively investigated in the context of ligand-receptor interactions, particularly for central nervous system (CNS) targets like serotonin (B10506) receptors. For instance, diazepinone-based compounds have been discovered that exhibit nanomolar binding affinity for the human 5-HT3A receptor. These compounds have been studied as potential partial agonists, which are of interest for conditions such as irritable bowel syndrome (IBS).
The versatility of the 1,4-diazepane scaffold is further highlighted by its incorporation into inhibitors for a range of other enzymes and pathways.
11β-HSD1: Diazepane-acetamide derivatives have been developed as selective inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. researchgate.net
IKK: The IκB kinase (IKK) complex is a key regulator in the NF-κB signaling pathway. The 1,4-diazepane moiety has been incorporated into molecules designed as IKK inhibitors. acs.org
CDK8 and CDK19: To achieve selectivity for the transcriptional cyclin-dependent kinases CDK9 over the closely related CDK2, researchers have successfully introduced a 1,4-diazepane ring into 2,4,5-trisubstituted pyrimidine (B1678525) inhibitors. cardiff.ac.uk This modification, particularly at the meta-position of an aniline (B41778) substituent, led to compounds with significantly enhanced selectivity for CDK9, demonstrating the scaffold's role in fine-tuning kinase inhibitor specificity. cardiff.ac.ukacs.org
LPLA2: The 1,4-diazepane structure is present in compounds designed as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation and cardiovascular disease. google.com
The development of many diazepane-containing inhibitors relies heavily on structure-based design methodologies. For the G9a/GLP inhibitors, the co-crystal structure of GLP in complex with BIX-01294 revealed that the inhibitor binds in the substrate peptide groove. nih.gov The diazepane ring makes crucial contacts with the enzyme, and this structural insight guided the subsequent optimization that led to UNC0638 and UNC0642. nih.govnih.gov
Similarly, the optimization of diazepane-based SARS-CoV-2 Mpro inhibitors was guided by the X-ray crystal structure of the hit compound bound to the enzyme's active site. acs.org This allowed for the rational placement of new functional groups on the diazepane ring to engage additional binding pockets and improve potency. acs.org In the development of CDK9 inhibitors, the 1,4-diazepane moiety was rationally designed to exploit structural differences between the active sites of CDK9 and CDK2, thereby achieving greater selectivity. cardiff.ac.uk
In Vitro Studies on Antimicrobial and Antitumor Activities (Mechanistic Research)
The 1,4-diazepane scaffold and its derivatives have been the subject of extensive mechanistic research into their potential antimicrobial and antitumor properties.
Numerous studies have reported the synthesis of novel 1,4-diazepine derivatives and their subsequent evaluation for in vitro antibacterial and antifungal activity. For example, newly synthesized 1H-1,4-diazepines have been screened against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, and fungi like Aspergillus niger and Candida albicans. ias.ac.in Other research has focused on dibenzodiazepine derivatives, identifying compounds with potent inhibitory activity against intracellular multidrug-resistant bacteria. nih.gov Mechanistic investigations suggest that the antibacterial action of some of these compounds may involve targeting host cell factors or bacterial virulence rather than direct inhibition of bacterial growth, which could reduce the likelihood of resistance development. nih.gov
In the realm of oncology, various 1,4-diazepane and benzodiazepine derivatives have demonstrated significant in vitro antitumor activity. researchgate.netresearchgate.netnih.gov A series of 7-(1,4-diazepan)-substituted nih.govias.ac.inoxazolo[4,5-d]pyrimidines were evaluated against a panel of 60 cancer cell lines, with some compounds showing growth inhibitory (GI50), cytostatic (TGI), and cytotoxic (LC50) activities in the low micromolar range. researchgate.net Another study on 1,4-benzodiazepine-2,5-dione derivatives identified a highly potent compound that induced cell cycle arrest and apoptosis in lung cancer cells. acs.org Mechanistic studies revealed that this compound acts as a potential protein synthesis inhibitor. acs.org The antitumor effects of diazepane-containing G9a/GLP inhibitors like UNC0642 have also been investigated, with studies showing they can induce apoptosis and suppress tumorigenicity in models of bladder and colorectal cancer. nih.govnih.govresearchgate.net
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reported IC50 / GI50 |
|---|---|---|---|
| 7-(1,4-diazepan)- nih.govias.ac.inoxazolo-[4,5-d]-pyrimidines | Various (NCI-60 panel) | Growth inhibition, cytotoxicity researchgate.net | GI50: 0.9-1.9 µM researchgate.net |
| 1,4-Benzodiazepine-2,5-diones | Various (NCI-60 panel) | Growth inhibition, apoptosis, cell cycle arrest acs.org | Average GI50: 0.24 µM (hit compound) acs.org |
| UNC0642 (G9a/GLP inhibitor) | T24, J82, 5637 (Bladder) | Decreased cell viability, apoptosis nih.gov | IC50: 9.57-13.15 µM nih.gov |
Assessment of Cytotoxic Effects on Cancer Cell Lines
The cytotoxic potential of diazepane derivatives is a significant area of interest in oncological research. While studies on [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine are not extensively documented in publicly available literature, research on related benzodiazepine and diazepine (B8756704) structures provides a foundational understanding. For instance, studies have explored the cytotoxic effects of various benzodiazepine derivatives against a range of cancer cell lines.
One area of investigation involves the capacity of these compounds to induce apoptosis, or programmed cell death, in cancerous cells. Research on diazepam, a well-known benzodiazepine, has shown that it can enhance the cytotoxicity of other chemotherapeutic agents. For example, in U-87 MG human glioma cells, diazepam was found to increase the cell-killing effects of etoposide. nih.gov At a concentration of 10⁻⁴ mol/L, diazepam alone reduced the survival of these glioma cells. nih.gov When combined with etoposide, a further decrease in cell survival was observed, suggesting a synergistic effect. nih.gov
The table below summarizes the cytotoxic effects of Diazepam on the U-87 MG human glioma cell line.
| Treatment | Concentration | Cell Survival Reduction |
| Etoposide (VP-16) alone | 12.5 µg/mL | 43% |
| Diazepam (DZ) alone | 10⁻⁴ mol/L | 28% ± 6% |
| Etoposide + Diazepam | 12.5 µg/mL + 10⁻⁴ mol/L | 55% |
It is important to note that these findings relate to diazepam and not directly to this compound. Further research is required to determine if this compound exhibits similar cytotoxic properties and to elucidate its specific mechanisms of action against various cancer cell lines.
Evaluation of Antimicrobial Spectrum and Potency
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. While specific studies on the antimicrobial spectrum of this compound are limited in the public domain, research into related compounds offers insights into the potential of this chemical class.
For example, a recent study investigated the antibacterial activity of diazepam against both methicillin-susceptible (Staphylococcus aureus) (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The study determined the minimum inhibitory concentration (MIC) of diazepam to be 256 µg/mL for the strains tested. nih.gov Furthermore, the research indicated that diazepam could significantly reduce the viability of both MSSA and MRSA biofilms. nih.gov The proposed mechanism of action involved the fragmentation of bacterial DNA and the carbonylation of proteins, ultimately leading to reduced cell viability. nih.gov
These findings suggest that the diazepine scaffold could be a promising starting point for the development of new antimicrobial drugs. Future studies are warranted to assess the antimicrobial spectrum and potency of this compound against a broad range of bacterial and fungal pathogens.
Mechanisms of Antioxidant Activity
Studies on other benzodiazepine derivatives have demonstrated promising antioxidant activities. connectjournals.com The general mechanisms by which compounds can exert antioxidant effects include the scavenging of free radicals, the chelation of metal ions that can catalyze oxidative reactions, and the upregulation of endogenous antioxidant enzymes. Research on diazepam has indicated that it can influence pro-oxidative and antioxidative processes in the brain. nih.gov For instance, treatment with diazepam was associated with a lowering of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, in the cerebrum of rats. nih.gov
The antioxidant capacity of a molecule is often linked to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The specific structural features of this compound, including the presence of nitrogen atoms with lone pairs of electrons, may contribute to its potential antioxidant activity. Further experimental studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and cellular antioxidant activity assays, are necessary to fully elucidate the antioxidant mechanisms of this compound.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique structural features of diazepane derivatives make them attractive building blocks for the construction of novel supramolecular assemblies.
Design and Formation of Supramolecular Assemblies Incorporating Diazepane Units
The diazepane ring, with its flexible seven-membered structure and multiple hydrogen bond donor and acceptor sites, provides a versatile scaffold for the design of supramolecular architectures. Researchers can functionalize the diazepane core with various substituents to direct the self-assembly process and create structures with specific topologies and properties. While specific examples involving this compound are not yet prominent in the literature, the principles of supramolecular design suggest its potential for incorporation into larger assemblies such as coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. The dimethylaminoethyl side chain offers an additional site for coordination or electrostatic interactions, further expanding the possibilities for creating complex and functional supramolecular systems.
Exploration of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
Non-covalent interactions are the driving forces behind the formation of supramolecular assemblies. Hydrogen bonding is a particularly important interaction in systems containing diazepane units, given the presence of N-H groups that can act as hydrogen bond donors and nitrogen atoms that can act as acceptors.
In addition to hydrogen bonding, other non-covalent interactions such as halogen bonding, π-π stacking, and van der Waals forces can play a significant role in stabilizing supramolecular structures incorporating diazepane derivatives. The introduction of halogen atoms onto the diazepane scaffold or interacting molecules can lead to the formation of directional halogen bonds, which are increasingly being utilized in crystal engineering and the design of functional materials. A systematic study of these non-covalent interactions through techniques like X-ray crystallography and computational modeling is crucial for understanding and controlling the self-assembly of this compound-based supramolecular systems.
Applications in Materials Science
The potential applications of this compound in materials science are largely unexplored but hold considerable promise. The ability of the diazepane moiety to be incorporated into larger molecular architectures suggests its potential use in the development of new materials with tailored properties.
For instance, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, specific recognition capabilities, or interesting photophysical properties. Furthermore, its potential to form self-assembled monolayers on surfaces could be exploited in the development of sensors, corrosion inhibitors, or modified electrodes. As a functional building block, this compound could also find applications in the synthesis of porous materials for gas storage or catalysis. The future development of materials based on this compound will depend on a deeper understanding of its chemical and physical properties and its interactions with other molecules.
Role as Modifiers or Components in Polymeric Materials
The specific compound this compound has not been extensively documented in publicly available research regarding its direct role as a modifier or component in polymeric materials. However, the broader class of diamines and their derivatives, including structures related to 1,4-diazepane, are recognized for their utility in polymer chemistry. Diamines are fundamental building blocks in the synthesis of various polymers, most notably polyamides, through condensation polymerization with dicarboxylic acids. The incorporation of diamines into a polymer backbone can significantly influence the material's thermal stability, mechanical strength, and chemical resistance.
While direct research on this compound is not available, a patent mentions the use of 1,4-diazepane in a polymer composition capable of interacting with fibers and surfaces, suggesting its potential as a surface modification additive in products like detergents and cosmetics. This is attributed to the amine groups within the polymer backbone.
Investigation of Surface Interactions and Surface Modification
Detailed investigations into the surface interactions and surface modification properties specifically involving this compound are not found in the current body of scientific literature. General principles of surface chemistry suggest that the amine functionalities present in this compound could facilitate interactions with various surfaces. Amines are known to adsorb onto surfaces through hydrogen bonding or electrostatic interactions, which can alter the surface energy, wettability, and adhesive properties of a material.
Analytical Methodologies for Isolation and Characterization of 2 1,4 Diazepan 1 Yl Ethyl Dimethylamine
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation
Chromatographic techniques are fundamental for separating "[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine" from reaction mixtures, starting materials, byproducts, and degradants, thereby allowing for its isolation and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like the target amine. nih.govresearchgate.net Given the basic nature of the amine groups, reverse-phase HPLC (RP-HPLC) would be the most probable approach.
Stationary Phase: A C18 or C8 column would be a suitable choice, providing a non-polar stationary phase for interaction with the analyte.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. nih.gov To ensure good peak shape and prevent tailing, which is common with amines, it would be necessary to adjust the pH of the mobile phase with an acidic modifier like formic acid or trifluoroacetic acid to protonate the amine groups. An ion-pairing reagent could also be employed to improve separation. unh.edu
Detection: Since the compound lacks a strong chromophore, direct UV detection might offer limited sensitivity. sigmaaldrich.com Therefore, derivatization with a UV-active or fluorescent tag, such as dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, prior to HPLC analysis could be employed to enhance detection limits. nih.govnih.gov Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both separation and mass information for unequivocal identification.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of volatile compounds. nih.gov The direct analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shapes and adsorption onto the column. labrulez.com
Column: A deactivated capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), would be appropriate. gdut.edu.cn The use of a base-deactivated column is often necessary to minimize peak tailing. labrulez.com
Derivatization: To improve volatility and reduce interactions with the column, derivatization is often required for amines. researchgate.net Reagents such as benzenesulfonyl chloride or trifluoroacetic anhydride (B1165640) can be used to convert the amine into a less polar, more volatile derivative suitable for GC analysis. gdut.edu.cnresearchgate.net
Analysis: The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for structural elucidation and identification. For tertiary amines like the target compound, the electron ionization (EI) mass spectrum is often characterized by a prominent fragment ion at m/z 58, corresponding to the [(CH3)2NCH2]+ fragment. chromforum.org Chemical ionization (CI) could be used as a softer ionization technique to obtain a more prominent molecular ion peak. chromforum.org
Table 1: Hypothetical HPLC-UV Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or following derivatization) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| This table represents a theoretical starting point for method development and is not based on validated data for this specific compound. |
Advanced Quantification and Detection Methods
For accurate quantification and sensitive detection of "this compound," especially in complex matrices or at low concentrations, more advanced analytical techniques are necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for quantification due to its high selectivity and sensitivity. This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry.
Methodology: After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, which would protonate the basic amine groups of the target compound. The precursor ion (the protonated molecule) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces background noise, allowing for very low limits of detection and quantification.
Application: This method would be ideal for determining the concentration of the compound in various samples, including reaction monitoring, quality control of the final product, and potentially in biological matrices for research purposes.
Quantitative Nuclear Magnetic Resonance (qNMR):
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
Principle: The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. By integrating the area of a specific, well-resolved peak in the NMR spectrum of the analyte and comparing it to the integral of a peak from a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.
Advantages: As a non-destructive technique that does not require identical standards, qNMR is highly valuable for the characterization and purity assessment of new chemical entities or in cases where a certified reference material is unavailable.
Table 2: Illustrative LC-MS/MS Parameters for Quantification
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ (e.g., m/z 172.18) |
| Product Ion (Q3) | Specific fragment ion (e.g., m/z 58.07 for [(CH3)2NCH2]⁺) |
| Collision Energy | Optimized for maximum fragment intensity |
| Dwell Time | 100 ms |
| This table provides a hypothetical example of parameters for developing a quantitative LC-MS/MS method. The exact mass and fragments would need to be determined experimentally. |
Future Directions and Emerging Research Avenues for 2 1,4 Diazepan 1 Yl Ethyl Dimethylamine Chemistry
Development of Next-Generation Synthetic Methodologies
The synthesis of 1,4-diazepane derivatives is an area of continuous innovation, with a focus on improving efficiency, stereoselectivity, and molecular diversity. Future synthetic strategies for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine and its analogs are likely to move beyond traditional methods, embracing novel catalytic systems and reaction pathways.
Recent advancements have highlighted the use of N-propargylamines as versatile building blocks for constructing 1,4-diazepane cores, offering high atom economy and shorter synthetic routes. rsc.org Another promising approach involves the use of Keggin-type heteropolyacids as efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov These methods provide a foundation for developing more sophisticated and scalable syntheses.
A key challenge in the synthesis of substituted 1,4-diazepanes is controlling the degree of alkylation. For instance, studies on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines have shown that the reductive amination step can yield a mixture of mono-, di-, and tri-substituted products. nih.gov Future research will likely focus on developing highly selective catalytic systems that allow for precise control over the substitution pattern on the diazepane ring, enabling the creation of a wider and more predictable range of derivatives.
Table 1: Emerging Synthetic Methodologies for 1,4-Diazepane Derivatives
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| N-Propargylamine-based Synthesis | High atom economy, shorter reaction pathways. rsc.org | Increased efficiency and reduced waste in the production of the core diazepane structure. |
| Heteropolyacid Catalysis | Use of efficient and reusable solid acid catalysts. nih.gov | Greener and more cost-effective synthesis with potential for continuous flow processes. |
| Enzymatic Reductive Amination | High enantioselectivity for the synthesis of chiral 1,4-diazepanes. researchgate.net | Access to specific stereoisomers of derivatives, which may have distinct biological activities. |
| Amphoteric Diamination | One-step cyclization of diamines with electron-deficient allenes. researchgate.net | Rapid and convergent assembly of the 1,4-diazepane ring system under mild conditions. |
Discovery of Novel Biological Targets and Therapeutic Modalities
The 1,4-diazepane scaffold is a cornerstone of many therapeutic agents, particularly those targeting the central nervous system (CNS). jocpr.com However, the therapeutic potential of this structural motif extends far beyond its historical applications. Future research is set to uncover new biological targets and leverage these findings to develop novel treatments for a range of diseases.
Recent studies have demonstrated that 1,4-diazepane derivatives can be designed as potent inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. A library of such compounds showed promising results in inhibiting Aβ aggregation and exhibiting neuroprotective effects. uwaterloo.ca Furthermore, novel 1,4-diazepane-based compounds have been synthesized as ligands for sigma receptors, which are implicated in various neurodegenerative disorders and psychiatric conditions. nih.gov
The diazepine (B8756704) structure has also been identified as a promising scaffold for developing inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer progression and metastasis. nih.gov Additionally, derivatives of the related benzodiazepine (B76468) structure have shown antiproliferative properties against various tumor cell lines. researchgate.net This suggests that this compound and its analogs could be explored for their potential as anticancer agents. The versatility of the diazepine scaffold in mimicking protein secondary structures further expands the range of potential biological targets to include protein-protein interactions. nih.gov
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Neurodegenerative Diseases | Amyloid-beta plaques, Sigma receptors. uwaterloo.canih.gov | The 1,4-diazepane scaffold has shown efficacy in inhibiting protein aggregation and modulating key neuronal receptors. |
| Oncology | Matrix Metalloproteinases (MMPs), Receptor Tyrosine Kinases. nih.govresearchgate.net | Diazepine derivatives have demonstrated inhibitory activity against enzymes and receptors critical for tumor growth and metastasis. |
| Inflammatory Disorders | Bromodomains. nih.gov | The diazepine scaffold can act as a template for inhibitors of acetyl-lysine binding proteins involved in gene transcription in inflammation. |
| Infectious Diseases | Various microbial targets. | The broad biological activity of benzodiazepine-related compounds suggests potential for antimicrobial applications. researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Generative AI models can be trained on large datasets of known molecules to design novel 1,4-diazepane derivatives with desired physicochemical and pharmacological properties. springernature.com These models can suggest new chemical motifs for lead generation or perform "scaffold hopping" to identify entirely new classes of compounds based on the diazepane core. For lead optimization, AI algorithms can explore the chemical neighborhood of a promising lead compound to suggest modifications that enhance its potency, selectivity, and pharmacokinetic profile. springernature.com
Furthermore, AI can play a crucial role in predicting the synthetic accessibility of newly designed compounds. By analyzing vast reaction databases, machine learning models can predict the outcomes of chemical reactions and even suggest entire synthetic routes, bridging the gap between in silico design and laboratory synthesis. nih.gov This integration of AI into the design-make-test-analyze cycle can significantly reduce the time and resources required to bring a new drug to market. nih.gov
Exploration of Advanced Materials Science Applications
While the primary focus of research on 1,4-diazepane derivatives has been in the biomedical field, their unique structural and electronic properties also make them intriguing candidates for applications in materials science. The two nitrogen atoms within the seven-membered ring can act as coordination sites for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs).
The ability of benzodiazepine-based drugs to form metallacycles through C-H activation has been highlighted as a promising area for developing new organometallic compounds with potential biological and material applications. mdpi.com These metallo-derivatives could exhibit interesting catalytic, magnetic, or optical properties. For instance, incorporating a this compound ligand into a polymer backbone could lead to materials with tailored properties for applications such as gas separation, sensing, or catalysis.
The functional groups on the this compound molecule, such as the tertiary amine, can also be leveraged for surface modification of materials. Grafting these molecules onto the surface of nanoparticles or polymers could enhance their dispersibility, biocompatibility, or ability to interact with other molecules. As the field of functional materials continues to expand, the exploration of versatile heterocyclic compounds like this compound will undoubtedly uncover new and exciting applications beyond the realm of medicine.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, depending on precursor availability. Purification should employ fractional distillation or column chromatography, followed by characterization using nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is critical. For kinetic studies, monitor reaction intermediates using time-resolved spectroscopic techniques .
- Key Parameters Table :
| Parameter | Method | Reference Standard |
|---|---|---|
| Purity | HPLC-UV (≥98%) | USP <621> |
| Structural Confirmation | ¹H/¹³C NMR, FT-IR | ACS Guidelines |
| Molecular Weight | ESI-MS or MALDI-TOF | ICH Q2(R1) |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for volatile steps, wear nitrile gloves (tested for amine resistance), and employ chemical splash goggles. In case of skin contact, wash with 5% acetic acid followed by soap and water. Store under inert gas (argon/nitrogen) to prevent oxidation. Toxicity screening should include acute dermal irritation tests (OECD 404) and respiratory exposure assessments (OSHA PEL standards) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
Lab Studies : Determine octanol-water partition coefficients (log Kow) via shake-flask method (OECD 117) and hydrolysis half-lives at varying pH.
Microcosm/Mesocosm Studies : Assess biodegradation using OECD 301/302 frameworks.
Field Monitoring : Deploy passive samplers in water/soil matrices, followed by LC-MS/MS quantification. Prioritize metabolites using high-resolution mass spectrometry (HRMS) .
- Experimental Design Table :
| Study Phase | Key Metrics | Duration |
|---|---|---|
| Lab Partitioning | log Kow, pKa | 7 days |
| Aerobic Biodegradation | % Mineralization (CO₂ evolution) | 28 days |
Q. What advanced analytical techniques resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay interference (e.g., redox activity). Mitigate via:
- Orthogonal assays (e.g., ATP quantification vs. apoptosis markers).
- Use of isotopic labeling (¹⁴C) to track metabolite formation in hepatocyte models.
- Cross-validate findings with computational toxicology (QSAR models, docking studies for receptor interactions) .
Q. How can researchers investigate the compound’s mechanism of action at the cellular level?
- Methodological Answer : Employ transcriptomics (RNA-seq) to identify differentially expressed genes in exposed cell lines. Pair with metabolomics (LC-HRMS) to map pathway disruptions (e.g., glutathione depletion). Validate targets via CRISPR knockouts and rescue experiments. For neurotoxicity, use microelectrode arrays (MEAs) in neuronal cultures .
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in in vivo studies?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling for small sample sizes. For non-linear responses, leverage Hill equation fitting with bootstrapped confidence intervals. Replicate critical findings across multiple strains/species .
Methodological Recommendations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
